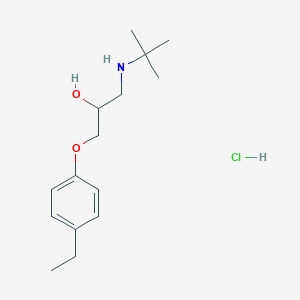
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride, also known as Atenolol, is a beta-blocker medication used to treat high blood pressure, angina, and other cardiovascular conditions. Atenolol is a synthetic organic compound that belongs to the class of selective beta-1 adrenergic receptor blockers.
Scientific Research Applications
Environmental Fate and Behavior of Parabens
Parabens, which share structural similarities with the queried compound through their phenolic groups, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of phenolic compounds, including their degradation and the formation of by-products. The research indicates that despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and can be ubiquitously found in surface waters and sediments due to continuous environmental introduction. This persistence underscores the need for ongoing monitoring and research into the environmental behaviors of similar phenolic compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications and Clinical Profiles
The pharmacological significance of structurally related compounds, such as bupropion, underscores the potential for "1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride" in similar applications. Bupropion's action as a nonselective inhibitor of the dopamine and norepinephrine transporters, along with its antagonistic effects on neuronal nicotinic acetylcholine receptors, highlights the therapeutic potential of tertiary butylamino compounds in antidepressant and tobacco use cessation treatments. Such research supports the exploration of related compounds for their pharmacological benefits and potential applications in treating various disorders (Dwoskin, Rauhut, King-Pospisil, & Bardo, 2006).
Bioactivities of Phenolic Compounds
The study of 2,4-Di-tert-butylphenol and its analogs, compounds with structural elements common to the queried chemical, reveals significant bioactivities that could inform the research applications of "1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride". These phenolic compounds, produced by a wide range of organisms, exhibit potent toxicity and could play roles in environmental regulation and potential pharmaceutical applications due to their broad spectrum of bioactivities (Zhao, Wang, Lucardi, Su, & Li, 2020).
Biodegradation and Environmental Processing
Research on the biodegradation and environmental fate of ethers, such as ethyl tert-butyl ether (ETBE), provides insights into the environmental and biotechnological relevance of ethers and related compounds. Understanding the microbial pathways and enzymatic mechanisms involved in the degradation of such compounds is essential for assessing their environmental impact and for developing bioremediation strategies. This knowledge can guide future studies on the environmental processing of "1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride" and similar chemicals (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
properties
IUPAC Name |
1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-12-6-8-14(9-7-12)18-11-13(17)10-16-15(2,3)4;/h6-9,13,16-17H,5,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIWUNPLCQVAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


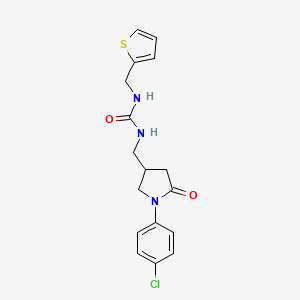
![2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2782724.png)
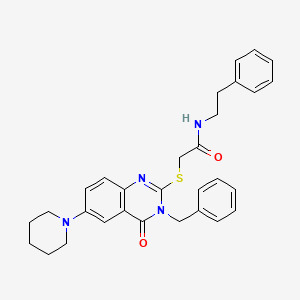
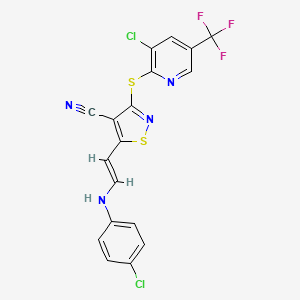

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2782733.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2782734.png)
![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2782736.png)
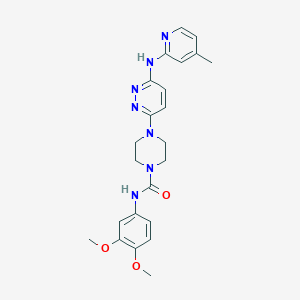
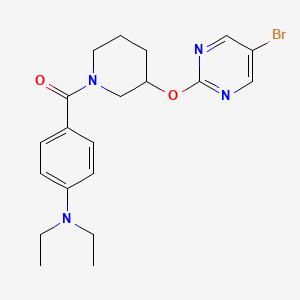
![5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2782741.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)